Dmatu
Overview
Description
Dimethylallyl tryptophan synthase (DMATS) is an enzyme that catalyzes the prenylation of tryptophan, leading to the formation of dimethylallyl tryptophan. This compound is a key intermediate in the biosynthesis of various natural products, including ergot alkaloids and other prenylated indole derivatives. These compounds exhibit a wide range of biological activities and have significant pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylallyl tryptophan typically involves the enzymatic prenylation of tryptophan using dimethylallyl diphosphate as the prenyl donor. The reaction is catalyzed by dimethylallyl tryptophan synthase, which facilitates the transfer of the dimethylallyl group to the indole ring of tryptophan. The reaction conditions generally include a buffered aqueous solution with an optimal pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Industrial Production Methods
Industrial production of dimethylallyl tryptophan involves the use of recombinant microorganisms engineered to overexpress dimethylallyl tryptophan synthase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product. The process includes fermentation, followed by extraction and purification of dimethylallyl tryptophan from the culture medium .
Chemical Reactions Analysis
Types of Reactions
Dimethylallyl tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form hydroxylated derivatives.
Reduction: The double bonds in the dimethylallyl group can be reduced to form saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated dimethylallyl tryptophan derivatives.
Reduction: Saturated dimethylallyl tryptophan derivatives.
Substitution: Halogenated, nitrated, and sulfonated dimethylallyl tryptophan derivatives.
Scientific Research Applications
Dimethylallyl tryptophan has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in the biosynthesis of secondary metabolites in microorganisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of dimethylallyl tryptophan involves the prenylation of the indole ring of tryptophan by dimethylallyl tryptophan synthase. This enzyme catalyzes the transfer of the dimethylallyl group from dimethylallyl diphosphate to the C-4 position of the indole ring, forming dimethylallyl tryptophan. The prenylation increases the lipophilicity and binding affinity of the compound to target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Geranyl tryptophan: Another prenylated tryptophan derivative with a geranyl group instead of a dimethylallyl group.
Farnesyl tryptophan: A prenylated tryptophan derivative with a farnesyl group.
Prenylated indole derivatives: A broad class of compounds with various prenyl groups attached to the indole ring.
Uniqueness
Dimethylallyl tryptophan is unique due to its specific prenylation pattern and the biological activities it imparts to the resulting natural products. The dimethylallyl group enhances the compound’s lipophilicity and binding affinity to target proteins, making it a valuable intermediate in the biosynthesis of bioactive compounds .
Properties
IUPAC Name |
(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMFEWWYSIBSV-CIEVZJJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922690 | |
Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118495-18-4 | |
Record name | 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.